Benzenepropanoic acid, beta-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-hydroxy-, 3a-(acetyloxy)-4-(benzoyloxy)-1a,1b,3a,3b,4,5,6,7,10,11,11a,11b-dodecahydro-5,10-dihydroxy-8,11a,12,12-tetramethyl-11-oxo-5,9-methano-3H-cyclodec[b]oxireno[d]-7-oxabicyclo[4.2.0]oct-7-yl ester

Catalog No.
S12810577
CAS No.
M.F
C43H51NO14
M. Wt
805.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenepropanoic acid, beta-[[(1,1-dimethylethoxy)...

Product Name

Benzenepropanoic acid, beta-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-hydroxy-, 3a-(acetyloxy)-4-(benzoyloxy)-1a,1b,3a,3b,4,5,6,7,10,11,11a,11b-dodecahydro-5,10-dihydroxy-8,11a,12,12-tetramethyl-11-oxo-5,9-methano-3H-cyclodec[b]oxireno[d]-7-oxabicyclo[4.2.0]oct-7-yl ester

IUPAC Name

[(1S,3R,4S,7R,11S,13R)-4-acetyloxy-1,13-dihydroxy-16-[(3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-11,15,18,18-tetramethyl-12-oxo-6,9-dioxapentacyclo[12.3.1.03,11.04,7.08,10]octadec-14-en-2-yl] benzoate

Molecular Formula

C43H51NO14

Molecular Weight

805.9 g/mol

InChI

InChI=1S/C43H51NO14/c1-21-25(54-37(50)29(47)27(23-15-11-9-12-16-23)44-38(51)58-39(3,4)5)19-43(52)35(56-36(49)24-17-13-10-14-18-24)31-41(8,32(48)28(46)26(21)40(43,6)7)33-30(55-33)34-42(31,20-53-34)57-22(2)45/h9-18,25,27-31,33-35,46-47,52H,19-20H2,1-8H3,(H,44,51)/t25?,27-,28+,29?,30?,31-,33?,34+,35?,41+,42+,43+/m0/s1

InChI Key

YIMIGTNUBJPFFC-SBRLWLOXSA-N

Canonical SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)C6(COC6C7C3O7)OC(=O)C)C)O

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@]3([C@H](C([C@@](C2(C)C)(CC1OC(=O)C([C@H](C4=CC=CC=C4)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)[C@@]6(CO[C@@H]6C7C3O7)OC(=O)C)C)O

Benzenepropanoic acid, beta-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-hydroxy-, 3a-(acetyloxy)-4-(benzoyloxy)-1a,1b,3a,3b,4,5,6,7,10,11,11a,11b-dodecahydro-5,10-dihydroxy-8,11a,12,12-tetramethyl-11-oxo-5,9-methano-3H-cyclodec[b]oxireno[d]-7-oxabicyclo[4.2.0]oct-7-yl ester is a complex organic compound characterized by its intricate structure and potential biological activities. This compound belongs to a class of benzenepropanoic acids that may exhibit various pharmacological effects due to their unique functional groups and stereochemistry. Its molecular formula is C28H42N2O8, and it has a molecular weight of approximately 502.64 g/mol.

The compound features multiple functional groups including carboxylic acid, hydroxyl groups, and ester linkages which contribute to its chemical reactivity and potential applications in medicinal chemistry. The presence of the dimethylethoxycarbonyl group suggests that it may be utilized in synthetic organic chemistry as a protective group for amines.

The chemical reactivity of benzenepropanoic acid derivatives often involves:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrolysis: Breaking down esters into acids and alcohols in the presence of water.
  • Amide Formation: Reaction with amines to form amides.

These reactions are crucial for synthesizing derivatives that may enhance the compound's biological activity or improve its pharmacokinetic properties.

While specific studies on this compound may be limited, similar compounds in the benzenepropanoic acid class have been noted for their biological activities such as:

  • Anti-inflammatory: Compounds with similar structures often exhibit anti-inflammatory properties.
  • Antioxidant: The hydroxyl groups can contribute to antioxidant activity by scavenging free radicals.
  • Antimicrobial: Some derivatives have shown potential against various bacterial strains.

Further research would be needed to elucidate the precise biological effects of this specific compound.

Synthesis of benzenepropanoic acid derivatives typically involves several steps:

  • Formation of the Benzene Ring: Starting from phenolic compounds or through Friedel-Crafts acylation.
  • Introduction of Functional Groups: Using electrophilic aromatic substitution to add carboxylic acid and hydroxyl groups.
  • Esterification or Amide Formation: Reacting with appropriate alcohols or amines under acidic or basic conditions.

For example:

This stepwise approach allows for the careful construction of the desired molecular architecture.

Benzenepropanoic acid derivatives are primarily explored for:

  • Pharmaceutical Development: Potential use as anti-inflammatory agents or in pain management therapies.
  • Agricultural Chemicals: As herbicides or fungicides due to their biological activity.
  • Chemical Intermediates: In the synthesis of more complex organic molecules.

Interaction studies are essential to understand how benzenepropanoic acid derivatives interact with biological systems. These studies may include:

  • Binding Affinity Tests: Assessing how well the compound binds to target proteins or enzymes.
  • Toxicity Studies: Evaluating potential adverse effects on human cells or animal models.

Such studies can help in determining the safety and efficacy of this compound for therapeutic use.

Similar Compounds

Benzenepropanoic acid derivatives share structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberKey Features
Benzenepropanoic acid, 4-bromo-beta-[[(1,1-dimethylethoxy)carbonyl]amino]-261165-06-4Bromine substitution enhances reactivity
(S)-3-(tert-butoxycarbonyl)amino-3-(4-chlorophenyl)propanoic acid479064-90-9Chlorine substitution affects pharmacodynamics
(R)-N-Boc-3-amino-3-(2-bromophenyl)propanoic acid500789-07-1Contains a bromine atom influencing biological activity

These compounds illustrate variations in substitution patterns that can significantly impact their chemical properties and biological activities.

XLogP3

1.7

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

4

Exact Mass

805.33095530 g/mol

Monoisotopic Mass

805.33095530 g/mol

Heavy Atom Count

58

Dates

Modify: 2024-08-10

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